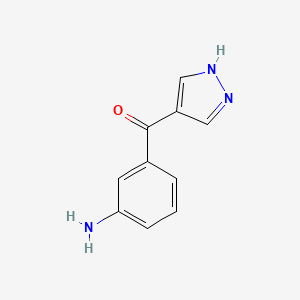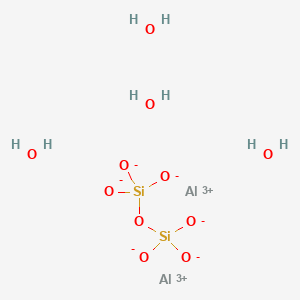
Ethyl 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate is a chemical compound with the molecular formula C14H9ClFNO3. It belongs to the quinoline class of compounds and contains both fluorine and chlorine atoms. Quinolines are heterocyclic aromatic compounds widely studied for their diverse properties and applications .
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for the preparation of Ethyl 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate. One common method involves the reaction of 5-chloro-8-fluoro-4-hydroxyquinoline with ethyl chloroformate, leading to the desired ester. The reaction typically occurs under reflux conditions in an appropriate solvent, such as dichloromethane or ethanol.
Industrial Production:: While specific industrial production methods may vary, large-scale synthesis often involves efficient and cost-effective processes. These may include continuous flow reactions, optimized catalysts, and environmentally friendly solvents.
Analyse Des Réactions Chimiques
Reactivity:: Ethyl 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate can undergo various chemical reactions:
Substitution Reactions: The ester group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The quinoline ring system can participate in redox reactions.
Acid-Base Reactions: The carboxylic acid group can react with bases or undergo ester hydrolysis.
- Oxidizing Agents (e.g., KMnO4): For oxidation reactions.
Ethyl Chloroformate: Used for esterification.
Base (e.g., Sodium Hydroxide): For hydrolysis or deprotonation.
Major Products:: The major products depend on the specific reaction conditions and reagents used. Derivatives with modified functional groups or substitution patterns can be obtained.
Applications De Recherche Scientifique
Ethyl 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate finds applications in various fields:
- Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its quinoline core and functional groups.
- Antimicrobial Properties: Investigations into its antibacterial and antifungal effects.
- Fluorescent Probes: Used in bioimaging studies.
Comparaison Avec Des Composés Similaires
While Ethyl 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate is unique in its specific substitution pattern, it shares similarities with other quinoline derivatives. Notable analogs include 8-fluoroquinoline and 5-chloroquinoline.
Propriétés
Formule moléculaire |
C12H9ClFNO3 |
|---|---|
Poids moléculaire |
269.65 g/mol |
Nom IUPAC |
ethyl 5-chloro-8-fluoro-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H9ClFNO3/c1-2-18-12(17)6-5-15-10-8(14)4-3-7(13)9(10)11(6)16/h3-5H,2H2,1H3,(H,15,16) |
Clé InChI |
NUSPGVMBXOHHGC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7-bromo-8-(1-hydroxy-1-methyl-ethyl)-2-oxo-selenopheno[3,2-h]chromene-3-carboxylate](/img/structure/B12859453.png)




![3-Methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B12859489.png)







